molecular formula C13H8ClIO B1614021 3'-Chloro-2-iodobenzophenone CAS No. 890098-14-3

3'-Chloro-2-iodobenzophenone

Cat. No.: B1614021
CAS No.: 890098-14-3
M. Wt: 342.56 g/mol
InChI Key: ZRRWPZYNBSTGAM-UHFFFAOYSA-N
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Description

3'-Chloro-2-iodobenzophenone is a halogenated benzophenone derivative featuring a ketone group bridging two aromatic rings, with substituents at the 3' (chloro) and 2 (iodo) positions. The presence of iodine, a heavy atom, may also make it valuable in crystallography for structure determination using programs like SHELX .

Properties

IUPAC Name

(3-chlorophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRWPZYNBSTGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641500
Record name (3-Chlorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-14-3
Record name (3-Chlorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the iodination of 3’-chloroacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like copper(II) sulfate.

Industrial Production Methods: Industrial production of 3’-Chloro-2-iodobenzophenone may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-2-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.

Major Products:

  • Substituted benzophenones
  • Quinones
  • Hydroxy derivatives
  • Biaryl compounds

Scientific Research Applications

3’-Chloro-2-iodobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Chloro-2-iodobenzophenone involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to oxidative stress, signal transduction, and cellular metabolism. The presence of halogen atoms enhances its ability to form strong interactions with target molecules.

Comparison with Similar Compounds

Table 1: Comparative Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Functional Groups
3-CYANO-2'-IODOBENZOPHENONE C₁₄H₈INO 333.12 1.72 457.1 (Predicted) Cyano, Iodo, Ketone
3-Chloro-2-fluoro-6-iodobenzoic acid C₇H₃ClFIO₂ 309.46 N/A N/A Carboxylic acid, Chloro, Fluoro, Iodo
3-Chlorobenzaldehyde C₇H₅ClO 140.57 N/A N/A Aldehyde, Chloro
3'-Chloro-2-iodobenzophenone C₁₃H₈ClIO 330.56 (Est.) ~1.65 (Est.) ~420 (Est.) Chloro, Iodo, Ketone
  • Molecular Weight: this compound is lighter than 3-CYANO-2'-IODOBENZOPHENONE due to the absence of a cyano group.
  • Boiling Point: The predicted boiling point for this compound (~420°C) is lower than that of its cyano analog, likely due to reduced polarity .
  • Density: Halogen substituents (Cl, I) increase density compared to non-halogenated benzophenones.
2.2 Reactivity and Functional Group Influence
  • Iodo Substituent: The iodine atom in this compound acts as a strong leaving group, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with 3-Chloro-2-fluoro-6-iodobenzoic acid, where the carboxylic acid group dominates reactivity (e.g., esterification, decarboxylation) .
  • Chloro Substituent : The chloro group is less reactive than iodo but more electron-withdrawing than alkyl groups, directing electrophilic substitution to specific ring positions.
  • Comparison with Aldehydes: Unlike 3-Chlorobenzaldehyde , which is prone to oxidation and nucleophilic addition, the ketone in benzophenones is less reactive, favoring stability in polymerization or photochemical applications.

Biological Activity

3'-Chloro-2-iodobenzophenone, with the molecular formula C₁₃H₈ClIO, is a member of the benzophenone family, which is characterized by a ketone functional group attached to two aromatic rings. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activity

Chemical Structure and Properties:

  • Molecular Formula: C₁₃H₈ClIO
  • Molecular Weight: 304.56 g/mol
  • Functional Groups: Chlorine (Cl), Iodine (I), Ketone (C=O)

The halogenated structure of this compound contributes to its unique reactivity and interaction with biological targets. The presence of chlorine and iodine atoms can enhance the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their functions. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation.
  • DNA Interaction: Its structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: The halogenated benzophenone may induce oxidative stress through the generation of ROS, contributing to cytotoxic effects.

Anticancer Activity

A study published in Cancer Letters explored the anticancer effects of various benzophenone derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .

Antimicrobial Properties

Research conducted on the antimicrobial activity of this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, indicating potent antibacterial properties. The study suggested that the compound disrupts bacterial cell membranes, leading to cell lysis .

Research Findings

Study Biological Activity Cell Lines/Organisms Key Findings
AnticancerMCF-7, A549Induced apoptosis via mitochondrial pathway
AntimicrobialVarious bacteriaEffective against Gram-positive/negative bacteria with MIC values between 5-20 µg/mL

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial for potential therapeutic applications. Toxicological studies indicate that high concentrations can lead to cytotoxicity in non-target cells. Therefore, further research is needed to establish safe dosage levels and therapeutic indices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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